Methyl 3-(piperidin-1-ylmethyl)benzoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl benzoate (p-tolylsulfonyl)hydrazone, a precursor in organic synthesis, decomposes in the presence of alcohols and piperidine to produce 1-(a-methoxybenzyl)piperidine and other products, illustrating its potential in organic synthesis and chemical reactions (Crawford & Raap, 1965).
Molecular Structure Analysis
- The molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound closely related to Methyl 3-(piperidin-1-ylmethyl)benzoate, have been determined using density functional theory and Hartree–Fock calculations, indicating its importance in molecular structure research (Taşal et al., 2009).
Synthesis of Pharmaceutical Intermediates
- A synthesis process for 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, illustrates the role of related compounds in the synthesis of crucial pharmaceutical intermediates (Wei et al., 2010).
Metabolism in Pharmacokinetics
- The metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients shows the role of similar compounds in understanding the metabolic pathways of pharmaceuticals after oral administration (Gong et al., 2010).
Antiparasitic Activity
- Benzoic acid derivatives from Piper species, including compounds structurally similar to Methyl 3-(piperidin-1-ylmethyl)benzoate, have shown significant antiparasitic activity, indicating potential applications in this field (Flores et al., 2008).
Pharmaceutical Development
- The design and synthesis of benzamide derivatives that act as serotonin 4 receptor agonists demonstrate the use of similar compounds in the development of new pharmaceutical agents (Sonda et al., 2003).
Safety And Hazards
“Methyl 3-(piperidin-1-ylmethyl)benzoate” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
As a piperidine derivative, “Methyl 3-(piperidin-1-ylmethyl)benzoate” has potential for various applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be a subject of future research in this direction.
properties
IUPAC Name |
methyl 3-(piperidin-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMIJDQGNNOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428136 | |
Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-1-ylmethyl)benzoate | |
CAS RN |
73278-90-7 | |
Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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